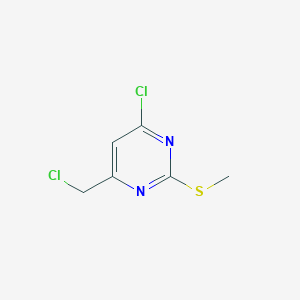![molecular formula C16H21BClNO3 B2766533 1-[3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one CAS No. 2223054-05-3](/img/structure/B2766533.png)
1-[3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one” is a complex organic molecule. It contains a pyrrolidin-2-one group, which is a five-membered lactam (a cyclic amide). This group is attached to a phenyl ring, which in turn is substituted with a chloro group and a tetramethyl-1,3,2-dioxaborolan-2-yl group .
Synthesis Analysis
The synthesis of such compounds often involves the use of palladium-catalyzed cross-coupling reactions . For instance, the Suzuki-Miyaura cross-coupling reaction is a common method for creating carbon-carbon bonds between a boronic acid or boronate ester and a halide or pseudo-halide .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. The pyrrolidin-2-one group indicates a five-membered ring containing nitrogen and a carbonyl group. The phenyl group is a six-membered aromatic ring (benzene), and the tetramethyl-1,3,2-dioxaborolan-2-yl group contains a boron atom, two oxygen atoms, and four methyl groups .Chemical Reactions Analysis
The tetramethyl-1,3,2-dioxaborolan-2-yl group is often involved in borylation reactions . These reactions are used to introduce a boron atom into a molecule, which can then be used in various coupling reactions to form carbon-carbon bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the polar carbonyl group in the pyrrolidin-2-one ring could influence its solubility in different solvents .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Compounds with structures akin to the one mentioned have been synthesized and analyzed for their crystal structures. For example, the synthesis, crystal structure, and DFT study of related compounds highlight their significance as boric acid ester intermediates, revealing insights into their conformational analysis and physicochemical properties (Huang et al., 2021). These studies provide a foundation for understanding the molecular architecture and electrostatic potential, which are critical for applications in catalysis and material science.
Theoretical Studies
Density Functional Theory (DFT) has been employed to calculate the molecular structures and properties of similar compounds. These theoretical studies offer valuable information on the electron distribution, molecular orbitals, and potential reactivity of the compounds, which can guide their application in organic synthesis and as intermediates for further chemical modifications (Huang et al., 2021).
Applications in Material Science and Organic Synthesis
Related research has explored the use of similar compounds in the development of conducting polymers, highlighting their potential in electrochromic devices and polymer science (Welterlich et al., 2012). The study of these compounds contributes to the advancement of materials with specific electronic properties, useful in various technological applications.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 1-[3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one is currently unknown. This compound is a derivative of boronic acid, which is often used in the Suzuki-Miyaura coupling reaction . .
Mode of Action
Boronic acid derivatives are known to form reversible covalent complexes with proteins, which could potentially modulate their activity .
Biochemical Pathways
Without specific knowledge of the compound’s biological targets, it’s challenging to determine the exact biochemical pathways it affects. Boronic acid derivatives are often used in the synthesis of biologically active compounds, suggesting that they may interact with a variety of biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-[3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one are not well studied. As a boronic acid derivative, its absorption and distribution could be influenced by its ability to form reversible covalent bonds with proteins. Its metabolism and excretion would depend on these interactions as well as its chemical structure .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 1-[3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one. For instance, the reactivity of boronic acids is known to be pH-dependent .
Propriétés
IUPAC Name |
1-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BClNO3/c1-15(2)16(3,4)22-17(21-15)12-8-7-11(10-13(12)18)19-9-5-6-14(19)20/h7-8,10H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYKCINEGITHHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N3CCCC3=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Acetyl-2-(5-bromothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2766450.png)

![Methyl 7-chlorofuro[2,3-c]pyridine-2-carboxylate](/img/structure/B2766455.png)
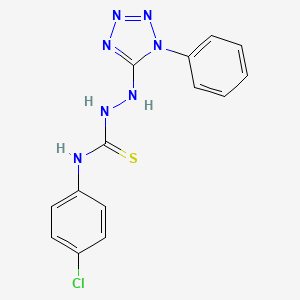
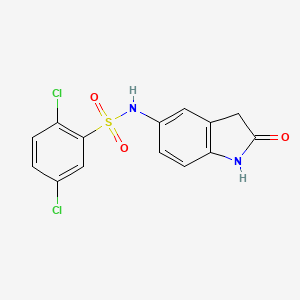
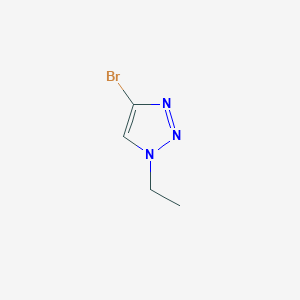
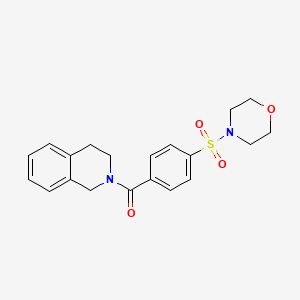
![N-(4-acetylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2766461.png)
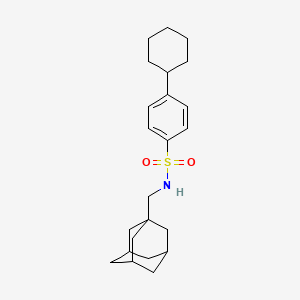
![3-(4-Methoxyphenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2766465.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2,4,5-trifluorophenyl)acetamide](/img/structure/B2766467.png)
![2,5-Bis[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclopentan-1-one](/img/structure/B2766468.png)
